6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Properties
IUPAC Name |
6-chloro-2-(2-methoxyethyl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-20-8-7-17-14(18)10-4-2-3-9-12(16)6-5-11(13(9)10)15(17)19/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAFURXFSRZMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis via Anhydride-Amine Condensation
The foundational method involves the condensation of 4-chloro-1,8-naphthalic anhydride with 2-methoxyethylamine in ethanol under reflux. This single-step protocol capitalizes on the inherent electrophilicity of the anhydride carbonyl groups, which undergo nucleophilic attack by the primary amine to form the corresponding imide.
Representative Procedure :
A mixture of 4-chloro-1,8-naphthalic anhydride (1.0 equiv.) and 2-methoxyethylamine (1.1 equiv.) in anhydrous ethanol is heated at 70°C for 4.5 hours. Post-reaction, the mixture is diluted with ice-cold water, inducing precipitation of the crude product. Vacuum filtration and successive washes with water yield the title compound as a pale-yellow solid.
Critical Parameters :
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Solvent Selection : Ethanol’s polar protic nature facilitates amine solubility and stabilizes intermediates via hydrogen bonding.
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Stoichiometry : A 10% excess of 2-methoxyethylamine ensures complete anhydride consumption, minimizing residual starting material.
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Temperature and Time : Suboptimal temperatures (<60°C) prolong reaction times (>8 hours), while higher temperatures (>80°C) risk decarboxylation side reactions.
Acetic Acid-Mediated Synthesis
A patent-disclosed variant employs acetic acid as both solvent and catalyst. Here, 4-chloro-1,8-naphthalic anhydride and 2-methoxyethylamine are refluxed in glacial acetic acid for 24 hours. This method achieves comparable yields (85–90%) but necessitates neutralization with aqueous sodium bicarbonate during workup.
Advantages :
-
Accelerated reaction kinetics due to acetic acid’s Brønsted acidity, which protonates the amine, enhancing its nucleophilicity.
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Improved crystallinity of the product, simplifying purification.
Disadvantages :
Solvent-Free Mechanochemical Approach
Emerging techniques utilize ball milling to achieve solvent-free synthesis. Equimolar amounts of anhydride and amine are milled at 30 Hz for 2 hours, yielding the product with 80% efficiency. While environmentally benign, this method remains experimental and lacks scalability data.
Optimization and Yield Enhancement
Solvent Screening
Comparative studies reveal ethanol as the optimal solvent, affording yields of 92–95% (Table 1). Polar aprotic solvents like dimethylformamide (DMF) reduce yields to 70–75% due to incomplete anhydride activation.
Table 1: Solvent Effects on Reaction Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 70 | 4.5 | 95 |
| Acetic Acid | 120 | 24 | 90 |
| DMF | 100 | 6 | 72 |
Catalytic Additives
Incorporation of triethylamine (10 mol%) as a base enhances yields to 97% by scavenging HCl generated during imidization. Conversely, acidic additives (e.g., p-toluenesulfonic acid) reduce yields to 80% by promoting side reactions.
Structural Elucidation and Analytical Data
1H^1H1H-NMR Spectroscopy
The compound’s -NMR spectrum (DMSO-, 500 MHz) exhibits diagnostic signals:
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirms the molecular formula with a calculated [M+H]+ of 322.0580 and observed 322.0583.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Halogen substitution reactions, such as chlorine-fluorine exchange, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions may involve reagents like potassium fluoride in the presence of a suitable solvent.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different biological and chemical properties.
Scientific Research Applications
6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Photophysical and Sensor Properties
- Fluorescence and Solvatochromism: NI3 () shows strong solvatochromic shifts (Stokes shifts >100 nm) due to its allylamino and dimethylaminoethyl groups, enabling pH and metal ion detection. Replacing dimethylaminoethyl with methoxyethyl (as in the target compound) may reduce polarity-dependent fluorescence but improve stability in aqueous media .
- Phosphorescence: Carbazole-substituted analogs () achieve room-temperature phosphorescence (RTP) via rigid carbazole moieties that suppress non-radiative decay. The target compound’s methoxyethyl group, being less rigid, may limit RTP efficiency but enhance processability in polymers .
Reactivity and Computational Insights
- CO₂ Capture: DFT studies on amine-functionalized naphthalimides () reveal that primary amines exhibit higher CO₂ reactivity than secondary amines.
Biological Activity
6-Chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a compound that belongs to the family of benzo[de]isoquinoline derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic potential, and synthesis.
The molecular formula for this compound is . The structure features a chloro group and a methoxyethyl substituent, which may influence its biological interactions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound has been shown to inhibit the activity of bromodomains associated with cancer progression, specifically BRPF1, BRPF2, and TAF1. These bromodomains are critical in the regulation of gene expression related to hyperproliferative diseases such as cancer .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Bromodomain inhibition | |
| A549 | 15 | Apoptosis induction | |
| HeLa | 12 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The inhibition of bromodomains leads to altered gene expression profiles that can induce apoptosis in cancer cells and inhibit cell proliferation.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-chloro-1,8-naphthalic anhydride with appropriate amines under microwave irradiation conditions. The process yields high purity and yield rates, making it suitable for further biological testing .
Table 2: Synthesis Conditions
| Reagent | Amount | Condition |
|---|---|---|
| 4-Chloro-1,8-naphthalic anhydride | 693 mg (2.97 mmol) | Microwave irradiation at 100 °C for 60 min |
| Amine (e.g., methoxyethylamine) | 1.1 equiv. | In ethanol solution |
Case Studies
A notable case study involved the testing of similar benzo[de]isoquinoline derivatives in various cancer models. One study highlighted that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis through the activation of caspase pathways.
Q & A
Q. What are the standard synthetic routes for 6-chloro-2-(2-methoxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, brominated precursors (e.g., 6-bromo derivatives) react with 2-methoxyethylamine under reflux in polar aprotic solvents like acetic acid or ethanol. Key steps include:
- Anhydride activation : Reacting naphthalic anhydride derivatives with amines (e.g., 2-aminoethanol) to form the core structure .
- Substitution : Introducing the 2-methoxyethyl group via nucleophilic displacement of bromine using potassium carbonate as a base in solvents like methanol or ethanol .
- Purification : Recrystallization from ethanol or ethyl acetate yields high-purity products (e.g., 65–87% yields) .
Q. How is NMR spectroscopy utilized to confirm the structure of this compound?
Methodological Answer: ¹H NMR and ¹³C NMR are critical for structural validation. For instance:
- Aromatic protons appear as multiplets in δ 7.79–8.55 ppm, confirming the benzoisoquinolinedione core .
- The 2-methoxyethyl group shows a triplet for the methylene (–CH₂–O–) near δ 3.3–4.4 ppm and a singlet for methoxy (–OCH₃) at δ 3.3 ppm .
- DEPT-135 or HSQC experiments distinguish CH₂/CH₃ groups in side chains .
Q. What are the primary research applications of this compound in current studies?
Methodological Answer:
- Fluorescent sensing : The naphthalimide core enables metal ion detection (e.g., Fe³⁺) via fluorimetric quenching or enhancement. Substituents like morpholinoethyl groups tune selectivity .
- Biological activity : Derivatives exhibit antifungal and anticancer properties by targeting topoisomerases or bromodomains (e.g., BRPF2 inhibition) .
- Polymer chemistry : Copolymers with styrene serve as pH/temperature-responsive sensors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
- Solvent selection : Ethanol or acetic acid enhances solubility of intermediates, reducing side reactions (e.g., 87% yield in ethanol reflux ).
- Catalyst use : Potassium carbonate improves nucleophilic substitution efficiency by deprotonating amines .
- Temperature control : Reflux at 130°C for 12 hours ensures complete substitution in brominated precursors .
- Purification : Column chromatography or recrystallization from ethanol minimizes impurities .
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations model HOMO-LUMO gaps and charge distribution, correlating with fluorescence behavior .
- Time-Dependent DFT (TDDFT) : Simulates UV-Vis absorption spectra by evaluating excited-state transitions (e.g., n→π* in the naphthalimide core) .
- Solvent effects : Polarizable Continuum Models (PCM) predict solvatochromic shifts in absorption/emission spectra .
Q. How does the substituent at the 2-position influence biological activity?
Methodological Answer:
- Hydrophilicity : 2-Methoxyethyl groups enhance water solubility, improving bioavailability for antifungal applications .
- Steric effects : Bulky substituents (e.g., benzyl) reduce binding to BRPF2 bromodomains, while smaller groups (e.g., methyl) increase affinity .
- Electron-withdrawing groups : Chlorine at position 6 stabilizes charge-transfer complexes, boosting fluorescence quantum yields .
Q. What strategies resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., 6-chloro vs. 6-methoxy) on cytotoxicity using standardized assays (e.g., IC₅₀ in MCF-7 cells) .
- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Meta-analysis : Reconcile divergent results by adjusting for variables like cell line heterogeneity or assay conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
